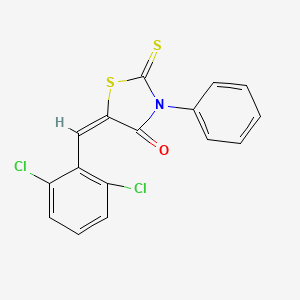![molecular formula C7H10N2O3 B11672211 (3Z)-3-{[(2-hydroxyethyl)amino]methylidene}pyrrolidine-2,4-dione](/img/structure/B11672211.png)
(3Z)-3-{[(2-hydroxyethyl)amino]methylidene}pyrrolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3Z)-3-{[(2-hydroxyethyl)amino]methylidene}pyrrolidine-2,4-dione is a heterocyclic compound with a unique structure that includes a pyrrolidine ring and a hydroxyethylamino group
准备方法
合成路线和反应条件
(3Z)-3-{[(2-羟乙基)氨基]亚甲基}吡咯烷-2,4-二酮的合成通常涉及吡咯烷-2,4-二酮与2-羟乙胺在特定条件下的反应。反应通常在乙醇或甲醇等有机溶剂中进行,温度维持在约60-80°C。反应混合物搅拌数小时以确保起始原料完全转化为所需产物。
工业生产方法
在工业环境中,(3Z)-3-{[(2-羟乙基)氨基]亚甲基}吡咯烷-2,4-二酮的生产可以使用连续流动反应器进行放大。这种方法可以更好地控制反应条件并获得更高的收率。 使用三苯基氧化膦等催化剂可以进一步提高反应效率 .
化学反应分析
反应类型
(3Z)-3-{[(2-羟乙基)氨基]亚甲基}吡咯烷-2,4-二酮可以进行各种化学反应,包括:
氧化: 羟乙基可以被氧化形成羰基。
还原: 该化合物可以被还原形成更饱和的衍生物。
取代: 氨基可以参与亲核取代反应。
常用试剂和条件
氧化: 可以使用常见的氧化剂,如高锰酸钾或三氧化铬。
还原: 通常使用氢化铝锂或硼氢化钠等还原剂。
取代: 可以使用卤代烷或酰氯等试剂进行取代反应。
主要形成的产物
科学研究应用
(3Z)-3-{[(2-羟乙基)氨基]亚甲基}吡咯烷-2,4-二酮在科学研究中有多种应用:
化学: 它被用作合成更复杂分子的结构单元。
生物学: 该化合物因其潜在的生物活性而受到研究,包括抗菌和抗癌特性。
医学: 正在进行研究以探索它作为各种疾病治疗剂的潜力。
作用机制
(3Z)-3-{[(2-羟乙基)氨基]亚甲基}吡咯烷-2,4-二酮的作用机制涉及它与特定分子靶标的相互作用。羟乙基氨基可以与生物分子形成氢键,影响其功能。 该化合物还可能与酶和受体相互作用,调节它们的活性,并导致各种生物学效应 .
相似化合物的比较
类似化合物
吡咯烷-2,4-二酮: 没有羟乙基氨基的更简单的类似物。
N-羟乙基吡咯烷: 结构类似但缺少二酮官能团的化合物。
吡咯烷-2,5-二酮: 羰基位置不同的另一种类似物。
独特性
(3Z)-3-{[(2-羟乙基)氨基]亚甲基}吡咯烷-2,4-二酮的独特性在于同时存在羟乙基氨基和吡咯烷-2,4-二酮结构。 这种组合赋予其独特的化学和生物学特性,使其成为研究和工业应用中的一种宝贵化合物 .
属性
分子式 |
C7H10N2O3 |
|---|---|
分子量 |
170.17 g/mol |
IUPAC 名称 |
3-hydroxy-4-(2-hydroxyethyliminomethyl)-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C7H10N2O3/c10-2-1-8-3-5-6(11)4-9-7(5)12/h3,10-11H,1-2,4H2,(H,9,12) |
InChI 键 |
ZPAKXMHYQZJCCB-UHFFFAOYSA-N |
规范 SMILES |
C1C(=C(C(=O)N1)C=NCCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(Z)-(4-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11672129.png)
![(5Z)-5-{3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672135.png)
![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11672139.png)
![(5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672142.png)
![N-(2-ethoxyphenyl)-2-{[(3-methylphenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11672144.png)

![N'-{(3E)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide](/img/structure/B11672157.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11672158.png)
![3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672172.png)
![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11672176.png)
![N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11672187.png)

![N'-[(E)-[1-(2,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-3-(phenylsulfanyl)propanehydrazide](/img/structure/B11672198.png)
![4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B11672205.png)
